N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl
Description
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Properties
Molecular Formula |
C39H47N4O8P |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-35-25-34(50-37(35)42-23-21-36(44)41-38(42)45)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35-,37+,52?/m0/s1 |
InChI Key |
JKOUJIFQTRDOKR-QGEHUISBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a phosphoramidite backbone, which is pivotal in the synthesis of oligonucleotides. The components include:
- N(iPr)₂ : Diisopropylamino group, enhancing solubility and stability.
- P(OCH₂CH₂CN)(-2) : Phosphate group with a 2-cyanoethyl moiety, facilitating nucleophilic attack during oligonucleotide synthesis.
- DMT(-5) : Dimethoxytrityl protecting group, commonly used in solid-phase synthesis of nucleotides.
- 3-deoxy-D-thrPenf(b)-uracil : A modified uracil base that may influence binding affinity and specificity.
The biological activity of this compound primarily relates to its role as a building block in the synthesis of oligonucleotides. Oligonucleotides are crucial for various applications, including gene therapy, antisense oligonucleotides, and RNA interference. The incorporation of modified nucleosides like this compound can enhance the stability and efficacy of therapeutic oligonucleotides.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that modified uracil derivatives exhibit antiviral properties by inhibiting viral replication. For instance, studies on similar compounds have shown effectiveness against viruses such as HIV and hepatitis C . The specific activity of N(iPr)₂P(OCH₂CH₂CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil in this context remains to be fully elucidated but suggests potential for antiviral applications.
- Gene Silencing : Oligonucleotides synthesized using this phosphoramidite have been tested for their ability to silence target genes in vitro. In one study, a series of oligonucleotides showed enhanced potency when incorporating modified bases, leading to improved binding affinity to target mRNA sequences .
- Stability Studies : Stability under physiological conditions is crucial for therapeutic applications. Preliminary data suggest that compounds like N(iPr)₂P(OCH₂CH₂CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil demonstrate increased resistance to nuclease degradation compared to unmodified counterparts, thus prolonging their therapeutic window .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
